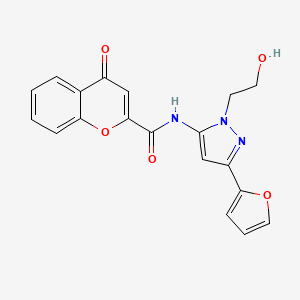

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan ring, a 2-hydroxyethyl group, and a 4-oxochromene-2-carboxamide moiety. The 4-oxochromene system contributes to its planar aromatic structure, while the 2-hydroxyethyl group enhances hydrophilicity compared to purely hydrophobic analogs.

Properties

IUPAC Name |

N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5/c23-8-7-22-18(10-13(21-22)16-6-3-9-26-16)20-19(25)17-11-14(24)12-4-1-2-5-15(12)27-17/h1-6,9-11,23H,7-8H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWOYCNLCFOPJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=NN3CCO)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling with the chromene core. Common synthetic routes include:

Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the Pyrazole Ring: This involves the condensation of hydrazines with 1,3-dicarbonyl compounds.

Coupling with Chromene Core: The final step involves the coupling of the furan and pyrazole intermediates with the chromene core, typically using amide bond formation reactions under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan and pyrazole rings can be oxidized under strong oxidative conditions.

Reduction: The carbonyl group in the chromene core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The hydroxyl group in the pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrazole derivatives.

Scientific Research Applications

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Key comparisons include:

Table 1: Structural Features of Comparable Compounds

Key Observations :

- The 4-oxochromene system is unique compared to nitro (21) or benzoxazinone () moieties, which may alter electronic properties or binding interactions.

- Furan vs. Thiophene : Substitution of furan (target compound) with thiophene () modifies aromaticity and electron density, impacting reactivity or bioactivity .

Table 2: Reaction Yields and Conditions

| Compound | Coupling Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 3a–3p () | EDCI/HOBt | DMF | RT | 62–71% | |

| Insecticide | Not specified | Not specified | Not specified | High |

Physicochemical Properties

Available data for analogs highlight trends in solubility, stability, and crystallinity:

Table 3: Physicochemical Data

Biological Activity

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential biological activities attributed to its unique structural features. This article explores its biological activity, focusing on its interactions with biological targets, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Furan Ring : Contributes to the aromatic properties and potential bioactivity.

- Pyrazole Moiety : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

- Carboxamide Group : Enhances solubility and reactivity, making it a suitable candidate for drug development.

The molecular formula of this compound is C15H14N4O4, with a molecular weight of approximately 314.30 g/mol.

Antimicrobial and Herbicidal Properties

Research indicates that derivatives of this compound exhibit moderate herbicidal and fungicidal activities. The biological activity is attributed to the compound's ability to interact with specific biological targets, potentially modulating enzyme activities or receptor functions within organisms. However, detailed studies on the specific mechanisms of action are still lacking.

Enzyme Inhibition Studies

In related studies, compounds structurally similar to this compound have been evaluated for their inhibitory effects on various enzymes:

| Compound | Target Enzyme | IC50 Value (μM) | Biological Activity |

|---|---|---|---|

| Compound A | AChE | 19.2 | Moderate inhibition |

| Compound B | BChE | 13.2 | Moderate inhibition |

| Compound C | COX-2 | 10.4 | Anti-inflammatory |

The presence of electron-withdrawing groups has been shown to enhance the biological activity of similar compounds by increasing their binding affinity to target proteins .

Study on Chromone Derivatives

A study evaluated various chromone-based compounds for their anti-Alzheimer's properties against cholinesterase enzymes (AChE and BChE). The findings suggested that modifications in the structure significantly affected the inhibitory activity against these enzymes, highlighting the importance of structural optimization in drug design .

Anticancer Activity

Another research project screened a library of compounds for anticancer activity using multicellular spheroids. Although specific data on this compound was not reported, the study emphasized the relevance of similar compounds in targeting cancer cells effectively .

Synthesis and Optimization

The synthesis of this compound typically involves multiple synthetic steps, including:

- Formation of the furan ring.

- Introduction of the pyrazole moiety.

- Attachment of the carboxamide group.

Optimized conditions such as continuous flow reactors may enhance yield and purity during synthesis.

Q & A

Basic: What synthetic methodologies are effective for preparing N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide?

Answer:

The synthesis typically involves multi-step coupling reactions. A validated approach for analogous pyrazole-chromene hybrids includes:

- Coupling Agents : Use carbodiimide reagents like EDCI with HOBt to activate the carboxylic acid group of the chromene moiety for amide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Substituent Compatibility : Protect the 2-hydroxyethyl group on the pyrazole ring during synthesis to avoid side reactions; deprotection post-coupling ensures structural integrity .

- Yield Improvement : Ultrasonic-assisted synthesis (4 hours, room temperature) can improve cyclization efficiency, as demonstrated for structurally related pyrazole derivatives .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

Comprehensive spectroscopic and analytical techniques are critical:

- NMR Analysis : - and -NMR confirm the presence of furan (δ ~6.3–7.4 ppm for protons), pyrazole (δ ~7.5–8.2 ppm), and chromene carbonyl (δ ~170–180 ppm for ) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] peaks) and fragmentation patterns to validate the backbone .

- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., ±0.3% tolerance) to confirm purity .

Advanced: How can researchers resolve discrepancies in melting points or yields across synthesis batches?

Answer:

Variations often arise from impurities or crystallization conditions:

- Purification : Use preparative TLC (e.g., PE:EA = 8:1) or recrystallization from ethanol to isolate pure crystals, as demonstrated for pyrazole-carboxamide analogs .

- Crystallization Optimization : Adjust cooling rates or solvent polarity to control polymorph formation. For example, slow evaporation from DMSO/water mixtures enhances crystal uniformity .

- Yield Analysis : Track reaction progress via TLC at 30-minute intervals; incomplete coupling (due to moisture-sensitive reagents like EDCI) is a common yield-limiting factor .

Advanced: What catalytic strategies enhance cyclization efficiency in similar fused-ring systems?

Answer:

Catalyst selection is pivotal for ring closure:

- Lewis Acids : Ytterbium triflate (1–5 mol%) effectively promotes cyclization in furan-pyrazole hybrids by coordinating with carbonyl groups, reducing activation energy .

- Palladium Catalysis : For chromene ring formation, Pd(OAc) with formic acid derivatives (as CO surrogates) enables reductive cyclization of nitro intermediates .

- Solvent Effects : Ethanol or THF improves catalyst solubility and reaction homogeneity, critical for reproducibility .

Advanced: How do substituents on the pyrazole and chromene rings influence bioactivity?

Answer:

Structure-activity relationship (SAR) studies require systematic variation:

- Hydroxyethyl Group : The 2-hydroxyethyl substituent on pyrazole enhances solubility, as seen in analogs with improved pharmacokinetic profiles .

- Furan vs. Thiophene : Comparative studies show furan’s oxygen atom increases hydrogen-bonding potential, affecting target binding affinity (e.g., enzyme inhibition assays) .

- Chromene Modifications : Electron-withdrawing groups (e.g., 4-oxo) stabilize the chromene ring, as confirmed by computational DFT studies on similar compounds .

Advanced: What analytical techniques best resolve spectral data contradictions (e.g., unexpected NMR peaks)?

Answer:

Contradictions often stem from tautomerism or impurities:

- 2D NMR : HSQC and HMBC experiments map - correlations to distinguish tautomers (e.g., pyrazole NH vs. chromene OH) .

- DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions that may alter spectral profiles .

- Isotopic Labeling : Introduce labels at the pyrazole NH to track proton exchange dynamics in DO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.